molecular formula C17H26N2O4 B1439962 Vildagliptin Carboxylic Acid Metabolite CAS No. 565453-40-9

Vildagliptin Carboxylic Acid Metabolite

Cat. No. B1439962
CAS RN: 565453-40-9
M. Wt: 322.4 g/mol
InChI Key: KWZNLUFQUDQQJU-FBXIQOIYSA-N
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Description

Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors . The carboxylic acid metabolite of Vildagliptin, also known as M20.7, is a major circulating component in plasma .


Synthesis Analysis

The synthesis of Vildagliptin involves various chemical reactions. The nitrile group in the molecule can undergo hydrolysis to form the amide and then the carboxylic acid . The most widely used method for the assay of Vildagliptin is High-Performance Liquid Chromatography (HPLC) .


Molecular Structure Analysis

The molecular formula of Vildagliptin Carboxylic Acid Metabolite is C17H26N2O4 . The structure of Vildagliptin allows us to identify “weak” sites in the molecule. The nitrile group can undergo hydrolysis to form the amide and then the carboxylic acid .


Chemical Reactions Analysis

An assay method based on the reaction of the secondary amino group of Vildagliptin (a Lewis base) with picric acid (a Lewis acid) forming a charge transfer complex with a yellow color has been described .


Physical And Chemical Properties Analysis

The physicochemical properties of Vildagliptin have been assessed in various studies. These properties are determined using chromatographic, spectrophotometric, electrochemical, and other analysis methods .

Scientific Research Applications

Comprehensive Analysis of Vildagliptin Carboxylic Acid Metabolite (UNII-TF6NS92SLH)

Vildagliptin Carboxylic Acid Metabolite, known by its unique identifier UNII-TF6NS92SLH, is a significant compound in scientific research due to its role as a major metabolite of Vildagliptin. Below is a detailed analysis of its unique applications in various scientific fields.

Pharmacokinetics in Renal Impairment: The metabolite has been studied for its altered pharmacokinetics in patients with renal impairment. Research indicates that the plasma exposure of M20.7, the carboxylic acid metabolite, increases significantly in chronic renal failure (CRF) patients due to the accumulation of uremic toxins which inhibit the activity of organic anion transporter 3 (OAT3), affecting the renal excretion of M20.7 .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: As a DPP-4 inhibitor, Vildagliptin Carboxylic Acid Metabolite plays a crucial role in increasing the level and activity of incretins, which are hormones that reduce blood glucose levels by enhancing insulin secretion. This mechanism is essential for the treatment of type 2 diabetes .

Drug Interaction Studies: The metabolite is used in drug interaction studies to understand how other drugs might affect its excretion, especially in the context of renal failure where its plasma levels are significantly altered. This is important for the safe use of Vildagliptin in combination therapies .

Transporter Studies: The metabolite serves as a substrate for transporter studies, particularly for OAT3. These studies help in understanding the transport mechanisms that affect the drug’s excretion and the potential for drug-drug interactions .

Metabolic Pathway Elucidation: Understanding the metabolic pathway of Vildagliptin, including the formation of its carboxylic acid metabolite, is crucial for the development of similar therapeutic agents and for predicting individual variations in drug metabolism .

Physicochemical Property Analysis: The metabolite’s physicochemical properties, such as solubility and stability, are analyzed to develop new methods for the estimation of Vildagliptin in medicinal formulations and biological media. This is vital for quality control and ensuring the efficacy of the drug .

Mechanism of Action

properties

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZNLUFQUDQQJU-FBXIQOIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676196
Record name N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

565453-40-9
Record name L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565453409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-PROLINE, N-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)GLYCYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6NS92SLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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